4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide
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Overview
Description
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrimidine ring substituted with a fluorophenyl group and a sulfamoylbenzyl group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl and sulfamoylbenzyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Catalysts such as palladium on carbon, various halogenated compounds, and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide
- 4-(4-(4-bromophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide
- 4-(4-(4-methylphenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide
Uniqueness
The uniqueness of 4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-sulfamoylbenzyl)butanamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for research and development.
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[(4-sulfamoylphenyl)methyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O4S/c22-17-7-5-16(6-8-17)19-12-21(28)26(14-25-19)11-1-2-20(27)24-13-15-3-9-18(10-4-15)31(23,29)30/h3-10,12,14H,1-2,11,13H2,(H,24,27)(H2,23,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZPHCGYILSAGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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